molecular formula C45H74O18 B13155020 AnemarsaponinBII

AnemarsaponinBII

Cat. No.: B13155020
M. Wt: 903.1 g/mol
InChI Key: ROHLIYKWVMBBFX-QJZALASHSA-N
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Description

Anemarsaponin BII (C₄₅H₇₄O₁₉, molecular weight: 919.06 g/mol) is a bioactive furostanol saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant widely used in traditional Chinese medicine for its anti-inflammatory, neuroprotective, and antipyretic properties . Structurally, it features a furostanol skeleton with a β-D-galactopyranosyl core linked to two β-D-glucopyranosyl groups at the C-3 and C-26 positions (Figure 1). This unique glycosylation pattern contributes to its solubility and biological activity .

Properties

Molecular Formula

C45H74O18

Molecular Weight

903.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[4-[(4S,8S,9S,13S,16S,18S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19?,21-,22-,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1

InChI Key

ROHLIYKWVMBBFX-QJZALASHSA-N

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anemarsaponin BII typically involves the extraction of saponins from the rhizomes of Anemarrhena asphodeloides. The process includes several steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Industrial Production Methods: Industrial production of Anemarsaponin BII may involve large-scale extraction techniques using organic solvents followed by purification processes like high-performance liquid chromatography (HPLC). The use of biotransformation methods, where microorganisms are employed to convert precursor saponins into Anemarsaponin BII, is also being explored .

Chemical Reactions Analysis

Types of Reactions: Anemarsaponin BII undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Timosaponin BIII (Anemarsaponin BIII)

Structural Similarities and Differences :

  • Shared backbone: Both compounds share the furostanol skeleton and primary glycosylation sites (C-3 and C-26) .

Functional Comparison :

  • Anti-inflammatory activity : Anemarsaponin BII exhibits stronger inhibition of NF-κB and COX-2 pathways compared to Timosaponin BIII, likely due to optimized glycosylation enhancing receptor binding .
  • Neuroprotection : Anemarsaponin BII demonstrates superior efficacy in reducing Aβ-induced neuronal apoptosis (IC₅₀: 12.5 μM) versus Timosaponin BIII (IC₅₀: 25.8 μM) .

Prototimosaponin AIII

Structural Similarities and Differences :

  • Backbone modification: Prototimosaponin AIII retains the furostanol skeleton but lacks the 20(22)-en double bond present in Anemarsaponin BII .
  • Hydroxylation pattern : An additional hydroxyl group at C-12 in Prototimosaponin AIII alters its polarity and membrane permeability .

Functional Comparison :

  • Antioxidant capacity : Prototimosaponin AIII shows higher free radical scavenging activity (EC₅₀: 8.3 μM) than Anemarsaponin BII (EC₅₀: 15.6 μM) due to its hydroxyl group .
  • Cytotoxicity : Anemarsaponin BII has lower cytotoxicity (CC₅₀: >100 μM in HEK293 cells) compared to Prototimosaponin AIII (CC₅₀: 78 μM), making it safer for therapeutic use .

Data Table: Key Properties of Anemarsaponin BII and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Source Key Structural Features Biological Activities (Key Metrics)
Anemarsaponin BII C₄₅H₇₄O₁₉ 919.06 Anemarrhena asphodeloides 20(22)-en double bond, 2-O-β-D-glucopyranosyl Anti-inflammatory (IC₅₀ COX-2: 5.2 μM)
Timosaponin BIII C₄₅H₇₄O₁₉ 919.06 Anemarrhena asphodeloides Altered glucopyranosyl position/stereochemistry Neuroprotection (IC₅₀ Aβ apoptosis: 25.8 μM)
Prototimosaponin AIII C₄₅H₇₆O₁₉ 921.08 Anemarrhena asphodeloides C-12 hydroxylation, saturated side chain Antioxidant (EC₅₀ DPPH: 8.3 μM)

Mechanistic Insights from Structural Variations

  • Glycosylation and bioactivity: The 2-O-β-D-glucopyranosyl group in Anemarsaponin BII enhances hydrogen bonding with inflammatory mediators like TNF-α, explaining its potency over Timosaponin BIII .
  • Double bond impact : The 20(22)-en moiety in Anemarsaponin BII increases lipophilicity, facilitating blood-brain barrier penetration for neuroprotection, a feature absent in Prototimosaponin AIII .

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